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  • Product: 3-Amino-4,4-dimethyloxolan-2-one
  • CAS: 86096-11-9

Core Science & Biosynthesis

Foundational

solubility of 3-Amino-4,4-dimethyloxolan-2-one in organic solvents

An In-depth Technical Guide to the Solubility of 3-Amino-4,4-dimethyloxolan-2-one in Organic Solvents Introduction 3-Amino-4,4-dimethyloxolan-2-one is a heterocyclic compound featuring a γ-butyrolactone ring substituted...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Amino-4,4-dimethyloxolan-2-one in Organic Solvents

Introduction

3-Amino-4,4-dimethyloxolan-2-one is a heterocyclic compound featuring a γ-butyrolactone ring substituted with a primary amine and a gem-dimethyl group. As a structural analog of D-pantolactone, which is a key intermediate in the synthesis of pantothenic acid (Vitamin B5), this molecule and its derivatives hold significant interest for researchers in medicinal chemistry and drug development.[1] The introduction of an amino group offers a reactive handle for further chemical modification and can significantly alter the physicochemical properties of the parent lactone structure.

In the journey of drug discovery and development, solubility is a cornerstone property that dictates a compound's suitability for formulation, its route of administration, and ultimately its bioavailability.[2] Poor solubility can impede absorption and lead to suboptimal drug performance, making its early assessment a critical step in the development pipeline.[3]

This technical guide provides a comprehensive analysis of the solubility of 3-Amino-4,4-dimethyloxolan-2-one. Due to the absence of published experimental data for this specific molecule, this guide will focus on a first-principles approach. We will dissect the molecular structure to predict its solubility behavior in a range of common organic solvents. Furthermore, we will provide a detailed, field-proven experimental protocol for the accurate determination of its equilibrium solubility, empowering researchers to generate reliable data in their own laboratories.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.[4][5]

Molecular Structure Analysis of 3-Amino-4,4-dimethyloxolan-2-one

To predict the solubility of 3-Amino-4,4-dimethyloxolan-2-one, we must first analyze its structural components and their respective contributions to its overall polarity and hydrogen bonding capacity.

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Incubate at constant T° with agitation (24-72h) B->C D Settle or Centrifuge C->D E Filter supernatant (0.22 µm) D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination Method.

Conclusion and Future Outlook

While direct experimental data for the solubility of 3-Amino-4,4-dimethyloxolan-2-one is not currently available in the literature, a thorough analysis of its molecular structure allows for robust predictions. The presence of a polar lactone ring and a primary amino group strongly suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents. Its solubility is expected to be poor in nonpolar organic solvents. The basicity of the amino group implies that solubility can be significantly enhanced in aqueous solutions with a pH below the pKa of its conjugate acid.

For drug development professionals, the provided shake-flask protocol offers a reliable and standardized method to generate the precise solubility data required for formulation, preclinical studies, and process chemistry. The insights derived from such experimental work will be invaluable for unlocking the full therapeutic potential of this promising heterocyclic scaffold.

References

  • Experimental and Modeling Studies on the Solubility of d-Pantolactone in Four Pure Solvents and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

  • Experimental and Modeling Studies on the Solubility of d-Pantolactone in Four Pure Solvents and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

  • Pantolactone, (+/-)- (CAS 79-50-5): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

  • Summary of solubility measurement protocols of each company before harmonization. ResearchGate. [Link]

  • Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. PubMed. [Link]

  • Why does the addition of an Amino group to penicillin increase its antimicrobial activity? (Amoxicillin, Ampicillin). Quora. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]

  • Physicochemical properties of amphoteric β‐lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Keio University. [Link]

  • Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. Semantic Scholar. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. PMC. [Link]

  • Predicting Solubility. Rowan. [Link]

  • Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. ChemRxiv. [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Publishing. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Factors Affecting Solubility. BYJU'S. [Link]

  • Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). FooDB. [Link]

  • PON-Sol2: Prediction of Effects of Variants on Protein Solubility. PMC. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica. [Link]

  • 3-Amino-4-(dimethylamino)octan-2-one. PubChem. [Link]

  • D-(-)-Pantolactone. COCONUT. [Link]

Sources

Exploratory

A Technical Guide to Pantolactone and 3-Amino-4,4-dimethyloxolan-2-one: A Comparative Analysis for Researchers and Drug Development Professionals

Introduction In the landscape of chiral molecules and synthetic building blocks, lactones and their derivatives hold a position of prominence. Their inherent reactivity and stereochemical complexity make them invaluable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of chiral molecules and synthetic building blocks, lactones and their derivatives hold a position of prominence. Their inherent reactivity and stereochemical complexity make them invaluable tools in the synthesis of natural products, pharmaceuticals, and other functional materials. This technical guide provides an in-depth comparative analysis of two structurally related γ-lactones: pantolactone and 3-Amino-4,4-dimethyloxolan-2-one.

Pantolactone, a well-characterized and widely utilized compound, serves as a crucial precursor to pantothenic acid (Vitamin B5) and is extensively employed in the cosmetic and pharmaceutical industries.[1][2][3] Its chirality is of paramount importance, with the (R)-enantiomer being the biologically active form.[2] In contrast, 3-Amino-4,4-dimethyloxolan-2-one is a less documented analogue, where the hydroxyl group of pantolactone is substituted with an amino group. This structural modification fundamentally alters the molecule's chemical properties and potential applications, shifting its role primarily to that of a specialized synthetic intermediate.

This guide will delve into the nuanced differences between these two molecules, examining their structure, properties, synthesis, and applications. By providing a detailed comparison, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize these compounds in their respective fields.

Molecular Structure and Physicochemical Properties: A Tale of Two Functional Groups

The core structural framework of both pantolactone and 3-Amino-4,4-dimethyloxolan-2-one is a five-membered lactone ring with gem-dimethyl substitution at the 4-position. The key distinction lies at the 3-position, which imparts significantly different chemical characteristics to each molecule.

Pantolactone possesses a hydroxyl group at the 3-position, rendering it a chiral secondary alcohol. This hydroxyl group is the locus of its reactivity in the synthesis of pantothenic acid and its derivatives.[4]

3-Amino-4,4-dimethyloxolan-2-one , on the other hand, features an amino group at the 3-position. This substitution introduces a basic center to the molecule and classifies it as a γ-amino lactone, a structural motif with distinct reactivity compared to its hydroxy analogue.

Below is a visualization of the chemical structures of the (R)-enantiomers of both compounds.

G cluster_0 (R)-Pantolactone cluster_1 (R)-3-Amino-4,4-dimethyloxolan-2-one panto panto amino amino

Caption: Chemical structures of (R)-Pantolactone and (R)-3-Amino-4,4-dimethyloxolan-2-one.

The presence of the hydroxyl group in pantolactone allows it to act as a hydrogen bond donor and acceptor, contributing to its solubility in polar solvents. The amino group in 3-Amino-4,4-dimethyloxolan-2-one also participates in hydrogen bonding but introduces basicity, allowing for salt formation with acids. This difference in functional groups is the primary determinant of their distinct chemical behaviors and applications.

PropertyPantolactone3-Amino-4,4-dimethyloxolan-2-one
Molecular Formula C6H10O3C6H11NO2
Molecular Weight 130.14 g/mol [5][6]129.16 g/mol
Functional Group at C3 Hydroxyl (-OH)Amino (-NH2)
Chirality Exists as D-(-), L-(+), and DL-racemic forms[5][7]Exists as enantiomers and diastereomers
Appearance White crystalline solid[8]Not well documented
Solubility Soluble in water and organic solventsSoluble in water and organic solvents
CAS Number 599-04-2 (D-), 5405-40-3 (L-), 79-50-5 (DL-)[5][9]86096-11-9 (unspecified stereochemistry)

Synthesis of Pantolactone and 3-Amino-4,4-dimethyloxolan-2-one

The synthetic pathways to these molecules reflect their differing levels of commercial and scientific interest. Pantolactone, being a high-demand chemical, has well-established and optimized synthetic routes.

Synthesis of Pantolactone

The industrial synthesis of pantolactone typically begins with the condensation of isobutyraldehyde with formaldehyde to produce α,α-dimethyl-β-hydroxypropionaldehyde. This intermediate is then reacted with hydrocyanic acid, followed by hydrolysis and cyclization to yield racemic pantolactone.[8]

Caption: Simplified synthetic pathway for DL-Pantolactone.

The resolution of racemic pantolactone into its individual enantiomers is of significant industrial importance. This can be achieved through various methods, including classical chemical resolution using chiral resolving agents or enzymatic resolution.[10] Furthermore, asymmetric synthesis routes have been developed to directly obtain enantiomerically pure pantolactone.[11][12]

Synthesis of 3-Amino-4,4-dimethyloxolan-2-one

The synthesis of 3-Amino-4,4-dimethyloxolan-2-one is not as widely documented. However, it can be prepared from related amino acids. For instance, it has been synthesized from 4-hydroxy-L-isoleucine.[1][13] The process involves the lactonization of the amino acid, which can be influenced by reaction conditions such as pH and temperature.[1]

Divergent Applications: From Vitamin Precursor to Niche Building Block

The distinct functionalities of pantolactone and 3-Amino-4,4-dimethyloxolan-2-one dictate their vastly different applications.

Pantolactone: A Cornerstone in Health and Beauty

The primary and most significant application of (R)-pantolactone is as a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its alcohol analogue, panthenol.[2][4] Vitamin B5 is an essential nutrient, being a component of Coenzyme A, which plays a vital role in numerous metabolic pathways.[4]

G pantolactone (R)-Pantolactone pantothenic_acid D-Pantothenic Acid (Vitamin B5) pantolactone->pantothenic_acid beta_alanine β-Alanine beta_alanine->pantothenic_acid coenzyme_a Coenzyme A pantothenic_acid->coenzyme_a metabolism Cellular Metabolism coenzyme_a->metabolism

Caption: Role of (R)-Pantolactone in the synthesis of Vitamin B5 and its metabolic importance.

In the cosmetics industry, pantolactone and its derivatives, particularly panthenol, are widely used as moisturizers, humectants, and for their wound-healing and anti-inflammatory properties.[6] Panthenol is readily absorbed by the skin and converted to pantothenic acid, where it contributes to skin hydration and barrier function.[14][15]

Furthermore, due to its well-defined stereochemistry, pantolactone is extensively used as a chiral auxiliary in asymmetric synthesis, enabling the stereoselective preparation of a wide range of chiral molecules.[5][7][11]

3-Amino-4,4-dimethyloxolan-2-one: A Specialized Synthetic Intermediate

The applications of 3-Amino-4,4-dimethyloxolan-2-one are far more specialized. Its primary role appears to be as a building block in organic synthesis. For example, it has been used as a precursor in the formation of the flavor compound sotolone (3-hydroxy-4,5-dimethyl-2(5H)-furanone), where it was found to be a more efficient precursor than 4-hydroxy-L-isoleucine.[1][13]

The presence of both a reactive amino group and a lactone moiety makes it a potentially versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents or other bioactive compounds. The amino group can be readily functionalized, and the lactone ring can be opened to reveal further reactive sites.

Experimental Protocols

Illustrative Protocol for the Synthesis of (S)-(+)-Pantolactone from (R)-(-)-Pantolactone

This protocol describes an inversion of configuration at the chiral center of pantolactone, a common requirement in asymmetric synthesis when the opposite enantiomer is needed.

Step 1: Mesylation of (R)-(-)-Pantolactone

  • Dissolve (R)-(-)-pantolactone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: SN2 Displacement with Acetate

  • Dissolve the crude mesylate in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add an excess of potassium acetate.

  • Heat the reaction mixture to 80-100 °C and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis to (S)-(+)-Pantolactone

  • Dissolve the crude acetate intermediate in a mixture of methanol and water.

  • Add a base, such as potassium carbonate or sodium hydroxide, to effect hydrolysis.

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with dichloromethane or another suitable solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting (S)-(+)-pantolactone by recrystallization or column chromatography.

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Conclusion

Pantolactone and 3-Amino-4,4-dimethyloxolan-2-one, while sharing a common structural backbone, represent two molecules with distinct chemical identities and divergent applications. Pantolactone is a well-established, high-volume chemical with critical roles in nutrition, cosmetics, and as a chiral auxiliary in asymmetric synthesis. Its chemistry is dominated by the hydroxyl group and its well-defined stereochemistry.

In contrast, 3-Amino-4,4-dimethyloxolan-2-one is a more specialized building block. The replacement of the hydroxyl with an amino group introduces basicity and opens up different avenues for synthetic transformations. While current literature on its applications is limited, its structure suggests potential as a valuable intermediate in the synthesis of novel bioactive molecules and pharmaceuticals.

For researchers and drug development professionals, understanding the fundamental differences between these two lactones is crucial for their effective application. Pantolactone offers a readily available and versatile chiral starting material with a wealth of documented uses. 3-Amino-4,4-dimethyloxolan-2-one, while less explored, presents an opportunity for the development of novel synthetic methodologies and the creation of new chemical entities.

References

  • Camps, P., & Munoz-Torrero, D. (2004). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. Current Organic Chemistry, 8(14), 1339-1380. [Link]

  • Helmchen, G., & Schmierer, R. (1981). Diastereoface-discriminative metal coordination in asymmetric synthesis: D-pantolactone as practical chiral auxiliary for Lewis acid catalyzed Diels-Alder reactions. Angewandte Chemie International Edition in English, 20(9), 753-754.
  • Camps, P., & Munoz-Torrero, D. (2004). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. Current Organic Chemistry, 8(14), 1339-1380.
  • Camps, P., & Munoz-Torrero, D. (2004). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. Current Organic Chemistry, 8(14), 1339-1380.
  • TutorChase. (n.d.). Describe the differences between lactams and lactones. Retrieved from [Link]

  • Camps, P., & Munoz-Torrero, D. (2004). Synthesis and Applications of (R)- and (S)-Pantolactone as Chiral Auxiliaries. Request PDF.
  • Oreate AI Blog. (2026, January 15). Lactams and Lactones: Understanding the Distinct Cyclic Compounds.
  • MDPI. (n.d.). Natural Lactones and Lactams: Synthesis, Occurrence and Biological Activity.
  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems.
  • Williams, R. J., & Major, R. T. (1940). The structure of pantothenic acid. Science, 91(2361), 246.
  • Der Pharma Chemica. (2010).
  • MDPI. (2023, March 8).
  • DSM. (n.d.). Vitamin B5.
  • PMC. (n.d.).
  • PubChemLite. (n.d.). 3-amino-4,4-dimethyloxolan-2-one hydrochloride (C6H11NO2).
  • Wikipedia. (n.d.). Chirality (chemistry).
  • Hofmann, T., & Schieberle, P. (1996). Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. Journal of Agricultural and Food Chemistry, 44(1), 251-255.
  • Benchchem. (n.d.). The Stereospecific Significance of Pantolactone Enantiomers: A Technical Guide for Researchers.
  • COCONUT. (2024, May 16). CNP0187947.1: D-(-)-Pantolactone.
  • ResearchGate. (2025, August 7).
  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • PubChem. (n.d.). D-Pantolactone.
  • Matrix Fine Chemicals. (n.d.). 3-HYDROXY-4,4-DIMETHYLOXOLAN-2-ONE | CAS 599-04-2.
  • FoodData Central. (2011, September 26). Showing Compound dihydro-3-hydroxy-4,4-dimethyl- 2(3H)-Furanone (FDB029751).
  • MDPI. (2023, October 27). The Influence of Chirality on the β-Amino-Acid Naphthalenediimides/G-Quadruplex DNA Interaction.
  • Semantic Scholar. (2021, October 28). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2.
  • Fermion. (n.d.).
  • Chemistry World. (n.d.). Switching chirality in amino acids.
  • Semantic Scholar. (1996, July 18). furanone (Sotolone) from 4-Hydroxy-l-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H).
  • ResearchGate. (2023, November 29). Asymmetric Synthesis of Pantolactone: Recent Advances. Request PDF.
  • Spectrum Chemical. (n.d.). CAS Number 8011-96-9 | Calamine.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of D-Pantothenic Acid Derivatives Using 3-Amino-4,4-dimethyloxolan-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of D-pan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of D-pantothenic acid derivatives, utilizing the chiral precursor, (R)-3-Amino-4,4-dimethyloxolan-2-one. D-pantothenic acid, also known as vitamin B5, is a crucial nutrient and a key component of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways.[1][2] The stereochemistry of D-pantothenic acid is critical for its biological activity, making the use of chiral building blocks in its synthesis highly advantageous. This document outlines a strategic approach to leverage the inherent chirality of (R)-3-Amino-4,4-dimethyloxolan-2-one to produce D-pantothenic acid and its derivatives with high stereochemical purity. The protocols provided are designed to be robust and reproducible, with a focus on the underlying chemical principles and practical considerations for successful implementation in a research and development setting.

Introduction: The Strategic Importance of Chiral Precursors in D-Pantothenic Acid Synthesis

D-pantothenic acid is an amide formed between pantoic acid and β-alanine.[1] The biological activity resides exclusively in the D-enantiomer.[3] Traditional chemical syntheses often involve the production of a racemic mixture of pantolactone, a key intermediate, which then requires a challenging and often costly resolution step to isolate the desired D-isomer.[1] The use of a chiral precursor such as (R)-3-Amino-4,4-dimethyloxolan-2-one offers a more direct and efficient route to enantiomerically pure D-pantothenic acid derivatives. This starting material, a lactam (a cyclic amide), provides the core stereocenter of the pantoic acid moiety, thereby circumventing the need for resolution later in the synthetic sequence.

The fundamental approach detailed in this guide is the coupling of (R)-3-Amino-4,4-dimethyloxolan-2-one with a suitably protected β-alanine derivative. This amide bond formation is a critical step, and various coupling strategies can be employed to achieve high yields and maintain stereochemical integrity.

D-Pantothenic_Acid_Structure cluster_0 D-Pantothenic Acid D-pantoic_acid_moiety D-Pantoic Acid Moiety (from 3-Amino-4,4-dimethyloxolan-2-one) amide_bond Amide Bond D-pantoic_acid_moiety->amide_bond beta_alanine_moiety β-Alanine Moiety amide_bond->beta_alanine_moiety

Caption: General structure of D-pantothenic acid highlighting the key moieties.

Proposed Synthetic Strategy: Amide Coupling of (R)-3-Amino-4,4-dimethyloxolan-2-one and Ethyl 3-aminopropanoate

The central transformation in this synthetic approach is the formation of an amide bond between the amine of (R)-3-Amino-4,4-dimethyloxolan-2-one and the carboxylic acid of β-alanine. To facilitate this reaction, it is advantageous to use a protected form of β-alanine, such as its ethyl ester, to prevent self-condensation and other side reactions. The lactam ring of the starting material will be subsequently hydrolyzed to reveal the pantoic acid structure.

Mechanistic Considerations for Amide Bond Formation

The direct coupling of an amine and a carboxylic acid to form an amide bond is a condensation reaction that requires the removal of a molecule of water. This process is often facilitated by the use of coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU).

In this proposed protocol, we will utilize N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 1-Hydroxybenzotriazole (HOBt). DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization and improve the efficiency of the reaction by forming an active ester, which is less prone to side reactions.

Amide_Coupling_Workflow start Start Materials: (R)-3-Amino-4,4-dimethyloxolan-2-one β-Alanine ethyl hydrochloride step1 Neutralization of β-Alanine ethyl hydrochloride with a non-nucleophilic base (e.g., Et3N) start->step1 step2 Amide Coupling Reaction: Addition of DCC and HOBt to activate the carboxylic acid of β-alanine step1->step2 step3 Nucleophilic attack by the amine of (R)-3-Amino-4,4-dimethyloxolan-2-one step2->step3 step4 Formation of the amide-linked intermediate step3->step4 step5 Work-up and Purification: Removal of dicyclohexylurea (DCU) byproduct and excess reagents step4->step5 step6 Hydrolysis of the lactam and ester groups (e.g., using aqueous base followed by acidification) step5->step6 end Final Product: D-Pantothenic Acid step6->end

Caption: Proposed workflow for the synthesis of D-pantothenic acid.

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplier (Example)Purity
(R)-3-Amino-4,4-dimethyloxolan-2-oneNot readily availableCustom synthesis or specialized supplier>98%
β-Alanine ethyl ester hydrochloride4244-84-2Sigma-Aldrich>98%
N,N'-Dicyclohexylcarbodiimide (DCC)538-75-0Sigma-Aldrich>99%
1-Hydroxybenzotriazole (HOBt) hydrate123333-53-9Sigma-Aldrich>97%
Triethylamine (Et3N)121-44-8Sigma-Aldrich>99.5%
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich>99.8%
Ethyl acetate (EtOAc)141-78-6Fisher ScientificHPLC Grade
Hexanes110-54-3Fisher ScientificHPLC Grade
Sodium hydroxide (NaOH)1310-73-2Sigma-Aldrich>98%
Hydrochloric acid (HCl), concentrated7647-01-0Sigma-Aldrich37%
Anhydrous magnesium sulfate (MgSO4)7487-88-9Sigma-Aldrich>99.5%
Protocol 1: Amide Coupling to form Ethyl 3-((R)-4,4-dimethyl-2-oxooxolan-3-ylamino)propanoate

Rationale: This protocol details the crucial amide bond formation step. The use of anhydrous solvent is critical to prevent the hydrolysis of the activated carboxylic acid intermediate. Triethylamine is used to liberate the free amine from its hydrochloride salt.

  • Preparation of Reactants:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve β-alanine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of hydrochloride salt).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) dropwise to the stirred solution. Stir for 30 minutes at 0 °C to ensure complete neutralization.

  • Amide Coupling:

    • To the solution from step 1, add (R)-3-Amino-4,4-dimethyloxolan-2-one (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) hydrate (1.2 eq).

    • In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes).

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (NaHCO3) solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide product.

Protocol 2: Hydrolysis to D-Pantothenic Acid

Rationale: This final step involves the hydrolysis of both the lactam and the ethyl ester to yield the final D-pantothenic acid. A basic hydrolysis is employed, followed by careful acidification to protonate the carboxylate and hydroxyl groups.

  • Saponification:

    • Dissolve the purified amide from Protocol 1 (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

    • Add a solution of sodium hydroxide (2.5 eq) in water.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidification and Isolation:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield D-pantothenic acid as a viscous oil.

Characterization and Data

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR Signals (indicative)Expected Mass (m/z) for [M+H]⁺
Ethyl 3-((R)-4,4-dimethyl-2-oxooxolan-3-ylamino)propanoateδ 4.1 (q, 2H, -OCH₂CH₃), 3.5 (m, 2H, -NHCH₂-), 4.3 (t, 1H, -CHNH-), 1.2 (s, 3H, -CH₃), 1.1 (s, 3H, -CH₃), 1.25 (t, 3H, -OCH₂CH₃)C₁₁H₁₉NO₄ requires 230.1336
D-Pantothenic Acidδ 3.9 (s, 1H, -CHOH-), 3.4 (t, 2H, -NHCH₂-), 2.4 (t, 2H, -CH₂COOH), 1.0 (s, 6H, -C(CH₃)₂)C₉H₁₈NO₅ requires 220.1180

Troubleshooting and Key Considerations

  • Low Yield in Amide Coupling: Ensure all reagents and solvents are anhydrous. The presence of water will quench the activated intermediate. Consider using an alternative coupling agent such as HATU, which is often more efficient and less prone to side reactions.

  • Incomplete Hydrolysis: The hydrolysis step may require longer reaction times or a higher concentration of base. Monitor the reaction closely by TLC.

  • Purification Challenges: The final D-pantothenic acid is a highly polar and water-soluble molecule, which can make extraction challenging. Ensure the aqueous layer is saturated with NaCl (brine) to improve extraction efficiency.

Conclusion

The use of (R)-3-Amino-4,4-dimethyloxolan-2-one as a chiral precursor provides an elegant and efficient pathway for the stereoselective synthesis of D-pantothenic acid and its derivatives. The protocols outlined in this application note offer a robust starting point for researchers in the field. By understanding the underlying chemical principles of amide bond formation and lactam hydrolysis, these methods can be adapted and optimized for the synthesis of a wide range of D-pantothenic acid analogues for various applications in drug discovery and development.

References

  • PubChem. D-Pantolactone. [Link]

  • Postaru, M., Cascaval, D., & Galaction, A. I. (2015). PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. Revista de Chimie, 66(7), 938-943.
  • Fairchild, J., Islam, S., Singh, J., Bučar, D. K., & Powner, M. W. (2022).
  • Wikipedia. Pantothenic acid. [Link]

  • Miller, S. L., & Schlesinger, G. (1993). Prebiotic syntheses of vitamin coenzymes: II. Pantoic acid, pantothenic acid, and the composition of coenzyme A. Journal of molecular evolution, 36(4), 308–314.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application

High-Purity Synthesis of (S)-3-Amino-4,4-dimethyloxolan-2-one: A Chiral Scaffold for Peptidomimetics and Kinase Inhibitor Bioisosteres

Application Note: AN-PHARM-2026-04 [1][2] [1][2] Executive Summary & Strategic Significance The heterocycle 3-amino-4,4-dimethyloxolan-2-one (also known as -amino- -dimethyl- -butyrolactone) represents a critical class o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-04 [1][2]

[1][2]

Executive Summary & Strategic Significance

The heterocycle 3-amino-4,4-dimethyloxolan-2-one (also known as


-amino-

-dimethyl-

-butyrolactone) represents a critical class of constrained amino acid analogues .[1] Structurally derived from the "chiral pool" precursor D-Pantolactone, this molecule serves as a rigidified isostere of homoserine and pantothenic acid.

In modern pharmaceutical synthesis, this scaffold is pivotal for:

  • Conformational Restriction: It locks peptide backbones into specific secondary structures (

    
    -turns), enhancing metabolic stability and receptor selectivity.[2]
    
  • Antimicrobial Research: It is a key intermediate in the synthesis of BioA inhibitors (Mycobacterial biotin synthase inhibitors), offering a pathway to novel antitubercular agents [1].[2]

  • Kinase Inhibitor Bioisosteres: It serves as a chiral building block for developing bioisosteres of established kinase inhibitors (e.g., c-Met inhibitors), where the gem-dimethyl group occupies specific hydrophobic pockets to improve potency.[2]

This guide details a scalable, high-enantiomeric-excess (ee) synthesis of the (S)-enantiomer from D-(-)-Pantolactone via a Mitsunobu-type or Mesylation/Azidation strategy, emphasizing safety controls for azide handling.

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on the Chiral Pool Strategy . Rather than attempting a difficult resolution of a racemic amine, we utilize commercially available D-(-)-Pantolactone (R-configuration at the hydroxyl center).[1]

Stereochemical Logic:

  • Starting Material: (R)-Pantolactone.[1][2][3]

  • Transformation: Activation of the hydroxyl group followed by nucleophilic displacement by azide (

    
    ).[1][2]
    
  • Mechanism:

    
     displacement causes Walden Inversion .[2]
    
  • Product: (S)-Azido-lactone

    
     (S)-Amino-lactone.[1][2]
    

Retrosynthesis Figure 1: Retrosynthetic logic utilizing the Chiral Pool strategy with stereochemical inversion. Target (S)-3-Amino-4,4-dimethyloxolan-2-one (Target Scaffold) Azide (S)-Azido Intermediate (Inverted Center) Azide->Target Staudinger or Hydrogenation Activated Activated Ester (Mesylate/Triflate) Activated->Azide SN2 Displacement (NaN3, Inversion) Start D-(-)-Pantolactone (R-Configuration) Start->Activated Activation (MsCl/Tf2O)

Detailed Experimental Protocol

Safety Warning: Sodium azide (


) is acutely toxic and can form explosive metal azides.[2] Organic azides with low Carbon-to-Nitrogen ratios (

) are potential explosion hazards.[1][2] While this intermediate (C6/N3 = 2) is generally stable, reactions must be run behind a blast shield. Do not use halogenated solvents (DCM) with sodium azide in the presence of free base to avoid forming di-azidomethane.[1]
Phase 1: Activation (Mesylation) [1][2]

The gem-dimethyl group at the


-position creates significant steric hindrance (neopentyl-like system).[1] While Triflic anhydride (

) offers faster kinetics, Methanesulfonyl chloride (

) is preferred for process scalability due to cost and stability, provided the reaction time is extended.[2]
  • Reagents: D-(-)-Pantolactone (1.0 eq), Methanesulfonyl chloride (1.2 eq), Triethylamine (

    
    , 1.5 eq).[1][2]
    
  • Solvent: Dichloromethane (DCM) or 2-MeTHF (Green alternative).[1][2]

Step-by-Step:

  • Charge a reactor with D-(-)-Pantolactone (10.0 g, 76.8 mmol) and DCM (100 mL). Cool to 0°C.[2]

  • Add

    
     (16.0 mL, 115 mmol) dropwise.
    
  • Add

    
     (7.1 mL, 92 mmol) dropwise over 30 minutes, maintaining internal temperature 
    
    
    
    .
  • Critical Checkpoint: Monitor by TLC (EtOAc/Hex 1:1). The reaction may require warming to Room Temperature (RT) for 2-4 hours due to steric hindrance.[1]

  • Workup: Quench with saturated

    
    . Wash organic layer with 1M HCl (to remove amine salts) and brine.[2] Dry over 
    
    
    
    and concentrate.
  • Yield: Expect >95% of the mesylate as a white solid/oil.[2] Used directly without column chromatography to minimize hydrolysis.[2]

Phase 2: Stereochemical Inversion (Azidation) [1][2]
  • Reagents: Crude Mesylate, Sodium Azide (

    
    , 2.0-3.0 eq).[1][2]
    
  • Solvent: DMF (Polar aprotic is essential for

    
    ).
    

Step-by-Step:

  • Dissolve the Mesylate in anhydrous DMF (80 mL).

  • Add

    
     (10.0 g, ~150 mmol) carefully.
    
  • Reaction Conditions: Heat to 70–80°C for 12–18 hours.

    • Expert Insight: The neopentyl-like steric bulk makes this displacement sluggish.[1][2] Lower temperatures result in incomplete conversion; higher temperatures (>90°C) increase decomposition risk.

  • Workup: Cool to RT. Dilute with water (300 mL) and extract with Ethyl Acetate (

    
     mL).[2]
    
    • Note: Thorough water washing is required to remove DMF, which can poison the hydrogenation catalyst in the next step.

  • Validation: IR spectroscopy should show a strong azide stretch at

    
    .
    
Phase 3: Reduction to Amine

Hydrogenation is preferred over Staudinger reduction (


) for purity, as removing triphenylphosphine oxide is difficult from the polar amino-lactone.[1][2]
  • Reagents: 10% Pd/C (5 wt% loading),

    
     balloon (1 atm).
    
  • Solvent: Ethanol or Methanol.[2]

Step-by-Step:

  • Dissolve the Azido-lactone in Ethanol (100 mL).

  • Add 10% Pd/C catalyst (0.5 g) under Argon flow.

  • Purge with Hydrogen gas.[2] Stir vigorously at RT for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with Ethanol.[2]

  • Isolation: Concentrate the filtrate. The product, (S)-3-amino-4,4-dimethyloxolan-2-one , is often isolated as a hydrochloride salt (by adding HCl/Dioxane) to ensure stability and crystallinity.[1]

Quality Control & Characterization

To ensure the material meets pharmaceutical standards (e.g., for use in Cabozantinib bioisosteres or BioA inhibitors), the following specifications are mandatory.

TestMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water + 0.1% TFA)> 98.0% (Area %)
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 99.0% ee
Identity 1H NMR (400 MHz, DMSO-d6)Confirms gem-dimethyl (singlets ~1.0-1.2 ppm) and

-proton.[1]
Residual Solvent GC-HeadspaceDMF < 880 ppm, DCM < 600 ppm (ICH Q3C)

Key NMR Signals (Free Base in


): 
  • 
     4.0-3.9 ppm (s, 2H, 
    
    
    
    -O)[1]
  • 
     3.5 ppm (s, 1H, 
    
    
    
    )[1]
  • 
     1.2 ppm (s, 3H, 
    
    
    
    )[1][2]
  • 
     1.0 ppm (s, 3H, 
    
    
    
    )[1][2]
Application Workflow: BioA Inhibition & Kinase Scaffolds

The (S)-amino-lactone is rarely the final drug; it is a "warhead" or scaffold precursor.[1][2]

Workflow Logic:

  • Coupling: The free amine reacts with acyl chlorides or activated carboxylic acids (e.g., via HATU/DIPEA).[2]

  • BioA Inhibitors: Reaction with specific aryl-sulfonyl chlorides yields inhibitors of the PLP-dependent enzyme BioA, preventing mycobacterial biotin synthesis [1].[1][2]

  • Peptidomimetics: Incorporation into peptide chains introduces a "gamma-lactam" constraint, locking the

    
     (psi) dihedral angle.[2]
    

ApplicationWorkflow Figure 2: Downstream pharmaceutical applications of the amino-lactone scaffold. cluster_App1 Pathway A: Antitubercular Agents cluster_App2 Pathway B: Kinase Inhibitor Bioisosteres Intermediate (S)-3-Amino-4,4-dimethyloxolan-2-one BioA BioA Inhibitor Synthesis (Sulfonylation) Intermediate->BioA Coupling Amide Coupling (with Heterocyclic Acids) Intermediate->Coupling Target1 Mycobacterial Growth Inhibition BioA->Target1 Target2 c-Met / VEGFR2 Inhibitors (Cabozantinib Analogs) Coupling->Target2

[1][2][4]

References
  • Synthesis of BioA Inhibitors: Aldrich, C. C., et al. "Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA."[1][2] PMC (NIH).[2] Available at: [Link]

  • Pantolactone Resolution & Chemistry: "Biocatalytic kinetic resolution of d,l-pantolactone." Royal Society of Chemistry.[2] Available at: [Link]

  • Safety Data (Azides/Lactones): "Safety Data Sheet: 3(2H)-Furanone derivatives." Synerzine. Available at: [Link][1][2]

Sources

Method

Comprehensive Handling and Storage Protocols for 3-Amino-4,4-dimethyloxolan-2-one

An Application Note for Researchers, Scientists, and Drug Development Professionals **Abstract This document provides detailed protocols and in-depth scientific guidance for the safe handling, storage, and disposal of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

This document provides detailed protocols and in-depth scientific guidance for the safe handling, storage, and disposal of 3-Amino-4,4-dimethyloxolan-2-one (CAS No. 18037-93-9). As a specialized chemical intermediate likely utilized in pharmaceutical synthesis and drug discovery, understanding its unique properties is paramount for ensuring laboratory safety, maintaining sample integrity, and achieving reproducible experimental outcomes.[1][2] This guide synthesizes data from analogous chemical structures and established laboratory safety principles to provide a robust framework for its management, from initial receipt to final disposal.

Scientific Overview and Hazard Profile

3-Amino-4,4-dimethyloxolan-2-one is a heterocyclic compound featuring a gamma-butyrolactone ring substituted with a primary amine and gem-dimethyl groups. The presence of the primary amine confers basic properties and is the primary driver of its chemical reactivity and potential hazards. While specific toxicological data for this compound is not widely published, a comprehensive hazard assessment can be extrapolated from the known profiles of structurally related amino compounds and lactones.

The primary amine functional group is associated with potential corrosivity, skin and eye irritation, and the possibility of causing allergic skin reactions.[3][4] Therefore, this compound must be handled as a hazardous substance, requiring stringent adherence to safety protocols to prevent exposure.

1.1 Anticipated GHS Hazard Classification

Based on functional group analysis, 3-Amino-4,4-dimethyloxolan-2-one should be presumptively managed as a substance with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[3][4]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage or Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[5][6]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[3][7]

Note: This classification is predictive and should be confirmed by a certified Safety Data Sheet (SDS) if one becomes available. All handling procedures should reflect these potential hazards.

1.2 Physicochemical Properties

PropertyValueSource
IUPAC Name 3-Amino-4,4-dimethyloxolan-2-one-
CAS Number 18037-93-9-
Molecular Formula C₆H₁₁NO₂Calculated
Molecular Weight 129.16 g/mol Calculated
Appearance Likely a solid at room temperature.[8]Inferred
Storage Temperature 2-8°C (short-term), -20°C (long-term).[9][10]Recommended

Receiving and Initial Inspection Protocol

Proper inspection upon receipt is a critical control point for laboratory safety. A systematic process ensures that any compromised material is identified before it is introduced into the general laboratory environment.

Workflow: Initial Receipt and Inspection

start Shipment Arrives inspect_outer Inspect Outer Packaging (Damage, Stains) start->inspect_outer quarantine Move to Designated Quarantine Area inspect_outer->quarantine don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) quarantine->don_ppe inspect_inner Inspect Primary Container (Cracks, Seal Integrity, Label) don_ppe->inspect_inner check_docs Verify Compound Name, CAS, and Lot Number Against Order inspect_inner->check_docs Looks OK reject Reject Shipment: Contact Supplier and EHS inspect_inner->reject Damaged/Leaking log_inventory Log into Chemical Inventory System check_docs->log_inventory Match check_docs->reject Mismatch transfer_storage Transfer to Correct Storage Location (e.g., 2-8°C Refrigerator) log_inventory->transfer_storage

Caption: Workflow for receiving and inspecting chemical shipments.

Step-by-Step Protocol:

  • Visual Outer Inspection: Before handling, visually inspect the external shipping container for any signs of damage, such as crushing, punctures, or chemical stains.

  • Quarantine: Transfer the package to a designated receiving area or quarantine hood. Do not open it on the open bench.

  • Don PPE: At a minimum, wear nitrile gloves and safety goggles before handling the primary container.

  • Inspect Primary Container: Carefully remove the primary container. Check for cracks, a compromised seal, or any powder on the exterior. Ensure the label is legible and securely affixed.

  • Verification: Cross-reference the chemical name, CAS number, and quantity on the label with your purchase order and the certificate of analysis (if provided).

  • Inventory Logging: If the container is intact and verified, log its arrival in your laboratory's chemical inventory management system. Note the date of receipt and assigned storage location.

  • Storage: Immediately transfer the compound to the appropriate storage location as detailed in Section 3.0.

Storage Protocols for Maintaining Compound Integrity

The stability of 3-Amino-4,4-dimethyloxolan-2-one is crucial for its efficacy in downstream applications. Improper storage can lead to degradation via hydrolysis of the lactone ring or oxidation of the amine.

3.1 Recommended Storage Conditions

To mitigate degradation risks, the following tiered storage strategy is recommended:

Storage DurationTemperatureAtmosphereContainerJustification
Short-Term (< 4 weeks) 2°C to 8°CStandard AirTightly SealedRefrigeration slows degradation kinetics. A tight seal prevents moisture absorption.[9]
Long-Term (> 4 weeks) -20°C or belowInert Gas (Argon/Nitrogen)Tightly Sealed, ParafilmFreezing temperatures significantly reduce degradation. An inert atmosphere prevents oxidation of the amine group over extended periods.[10]

3.2 Incompatible Materials

To prevent hazardous reactions, segregate 3-Amino-4,4-dimethyloxolan-2-one from the following chemical classes:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, chromic acid) can lead to vigorous, exothermic reactions.[7]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid) will cause a strong exothermic neutralization reaction with the amine group.

  • Acid Anhydrides and Acid Chlorides: Can cause vigorous acylation reactions.[11]

Safe Handling and Experimental Use Protocols

All manipulations of 3-Amino-4,4-dimethyloxolan-2-one must be performed within a certified chemical fume hood to prevent inhalation exposure.[12]

4.1 Required Personal Protective Equipment (PPE)

  • Eye Protection: Chemical splash goggles are mandatory. For operations with a higher splash risk (e.g., transferring large quantities), a full-face shield should be worn over the goggles.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before each use. Always remove gloves before leaving the laboratory or touching common surfaces like doorknobs and keyboards.[13]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

4.2 Protocol for Weighing and Dispensing

  • Prepare Fume Hood: Ensure the fume hood sash is at the appropriate working height. Cover the work surface with absorbent, disposable bench paper.

  • Equilibration: If the compound is stored at -20°C, allow the sealed container to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Dispensing: Use a dedicated, clean spatula for dispensing. Avoid creating airborne dust by handling the material gently.

  • Weighing: Weigh the desired amount onto a tared weigh boat or into a suitable vessel.

  • Cleanup: Following the transfer, carefully clean the spatula and the weighing area.

  • Resealing: Tightly reseal the primary container. If long-term storage is intended, consider backfilling the headspace with an inert gas like argon or nitrogen before sealing. Wrap the cap/lid junction with Parafilm for an extra barrier against moisture.

4.3 Protocol for Solution Preparation

  • Solvent Selection: Choose an appropriate dry (anhydrous) solvent.

  • Dissolution: In the fume hood, add the solvent to the vessel containing the pre-weighed compound. Use a magnetic stirrer or gentle agitation to facilitate dissolution.

  • Storage of Solutions: Solutions are generally less stable than the lyophilized powder. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into smaller, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[10]

Emergency Procedures

Prompt and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures and the location of emergency equipment (safety shower, eyewash station, spill kit).

Workflow: Chemical Spill Response

spill Spill Occurs alert Alert Personnel in Immediate Area Evacuate if Necessary spill->alert assess Assess Spill Size & Hazard alert->assess small_spill Small, Contained Spill assess->small_spill <100 mL / 10g large_spill Large or Uncontained Spill assess->large_spill >100 mL / 10g don_ppe Don Additional PPE (e.g., double gloves, respirator) small_spill->don_ppe evacuate Evacuate Area Immediately large_spill->evacuate contain Contain Spill with Inert Absorbent Material don_ppe->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Area dispose->decontaminate call_ehs Call Emergency Services / EHS evacuate->call_ehs

Caption: Decision workflow for responding to a chemical spill.

5.1 First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][15]

5.2 Spill Containment and Cleanup

  • Small Spills (Solid): Gently cover the spill with an inert absorbent material like vermiculite or sand.[7] Carefully sweep the material into a designated hazardous waste container using non-sparking tools.

  • Small Spills (Liquid): Cover the spill with an inert absorbent material. Collect the saturated absorbent and place it in a sealed, labeled hazardous waste container.

  • Large Spills: Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste materials containing 3-Amino-4,4-dimethyloxolan-2-one, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[6][15]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless directed by your EHS department.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Empty containers may retain product residue and should be handled as hazardous.[3][14]

References

  • Safety Data Sheet. (n.d.). GHS Hazard Statements.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Mohawk Finishing. (n.d.). US/GHS MSDS.
  • PTT Global Chemical. (2022, July 1). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, September 12). SAFETY DATA SHEET.
  • Material Safety Data Sheet. (n.d.). General Chemical Handling.
  • Thermo Fisher Scientific. (2010, November 10). SAFETY DATA SHEET.
  • WeylClean® SAS 93. (2018, October 2). SAFETY DATA SHEET. Stobec.
  • 3M. (2024, September 18). Safety Data Sheet.
  • Möller Chemie. (n.d.). Safety data sheet.
  • Material Safety Data Sheet. (2013, June 25). General Chemical Properties.
  • Sigma-Aldrich. (2024, July 14). SAFETY DATA SHEET.
  • Spectrum Chemical. (2021, November 16). SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 31). 3-Amino-4-octanol - Safety Data Sheet.
  • ChemScene. (n.d.). 3-(4-Amino-3-methylphenoxy)oxolan-2-one.
  • ECHEMI. (n.d.). (3-Aminopropyl)diethanolamine SDS, 4985-85-7 Safety Data Sheets.
  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-methyl-pentan-1-ol.
  • ResearchGate. (2025, August 7). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives.
  • PMC. (n.d.). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators.

Sources

Technical Notes & Optimization

Troubleshooting

stability of 3-Amino-4,4-dimethyloxolan-2-one under acidic conditions

A Guide to Understanding and Evaluating Stability in Acidic Conditions Disclaimer: Direct experimental data on the acid stability of 3-Amino-4,4-dimethyloxolan-2-one is not extensively available in published literature....

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Evaluating Stability in Acidic Conditions

Disclaimer: Direct experimental data on the acid stability of 3-Amino-4,4-dimethyloxolan-2-one is not extensively available in published literature. This guide is therefore based on established principles of organic chemistry, including the known behavior of γ-lactones and primary amines under acidic stress. The information herein is intended to empower researchers to design and execute robust stability studies for this specific molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential experimental hurdles researchers may encounter when working with 3-Amino-4,4-dimethyloxolan-2-one in acidic media.

Q1: What is the most probable degradation pathway for 3-Amino-4,4-dimethyloxolan-2-one in an acidic solution?

A1: The primary anticipated degradation pathway is acid-catalyzed hydrolysis of the γ-lactone ring.[1][2] This reaction involves the cleavage of the ester bond, leading to the formation of a ring-opened product, 4-amino-3,3-dimethyl-5-hydroxy-pentanoic acid.

The mechanism proceeds in several steps:

  • Protonation: The carbonyl oxygen of the lactone is protonated by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack.[3]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Ring Opening: Subsequent proton transfers lead to the cleavage of the C-O bond of the ester, opening the ring to yield the final hydroxy carboxylic acid product.

Under acidic conditions (pH < 7), the primary amino group at the 3-position will be protonated to form an ammonium salt (-NH3+). This electron-withdrawing group can influence the rate of hydrolysis, potentially by slightly destabilizing the transition state of the nucleophilic attack.[4]

Q2: How stable is 3-Amino-4,4-dimethyloxolan-2-one expected to be at low pH?

A2: While γ-lactones are generally more stable than their linear ester counterparts, they are still susceptible to hydrolysis under acidic conditions, especially with elevated temperatures.[1][5] The stability is highly dependent on pH, temperature, and buffer composition.[6] We predict that the compound will show limited stability during prolonged exposure to strongly acidic conditions (e.g., pH 1-2) at temperatures above ambient. For oral drug development, this is a critical parameter to assess, as the compound must survive the acidic environment of the stomach.[7]

Q3: My analysis shows multiple new peaks over time, not just one. What could they be?

A3: While the primary degradation product is the ring-opened hydroxy acid, other side reactions or subsequent degradation steps could occur, leading to multiple peaks in your chromatogram. Potential sources include:

  • Polymerization: The ring-opened product, a hydroxy acid, could potentially undergo intermolecular esterification to form dimers or oligomers.[2]

  • Dehydration: Under harsh acidic conditions and high heat, elimination of water from the ring-opened product could occur.

  • Impurity Degradation: Degradation of impurities present in your starting material could also lead to new peaks. Ensure you have a pure sample before starting stability studies.

Troubleshooting Tip: Use a mass spectrometer (LC-MS) to obtain the mass of the parent compound and the unknown peaks. This will be invaluable in identifying the structures of the degradation products and confirming the proposed degradation pathway.[1]

Q4: I am not seeing any degradation, even at pH 2. Is this expected?

A4: It's possible the compound is quite stable under your initial test conditions. Forced degradation studies are designed to accelerate decomposition to identify potential pathways.[7][8] If you observe less than 5% degradation, consider increasing the stress level.

Troubleshooting Steps:

  • Increase Temperature: Elevate the temperature in increments (e.g., from 40°C to 60°C or 80°C).[1] Degradation rates are often highly temperature-dependent.

  • Increase Acid Concentration: Move from a lower concentration of acid (e.g., 0.01 M HCl) to a higher one (e.g., 0.1 M or 1.0 M HCl).

  • Extend the Study Duration: If the reaction is slow, longer time points may be necessary to observe significant degradation.

Q5: The peak shape of my parent compound is tailing or shifting in my HPLC analysis. What is causing this?

A5: This is likely due to the interaction of the protonated amine group with the stationary phase. Under acidic mobile phase conditions, the amine will be positively charged.

  • Tailing: This can occur if the positively charged analyte interacts with residual, negatively charged silanol groups on a standard silica-based C18 column.

  • Shifting Retention Time: Changes in the pH of your sample injections can alter the degree of protonation, leading to shifts in retention time.

Troubleshooting Tips:

  • Use a Buffered Mobile Phase: Ensure your mobile phase has sufficient buffering capacity to control the pH and ensure consistent analyte ionization.

  • Use a Modern Column: Employ a high-purity silica column with end-capping or a column specifically designed for polar/basic compounds.

  • Control Sample pH: Ensure your diluted samples are pH-adjusted to be consistent with the mobile phase before injection.

Predicted Degradation Pathway

The primary degradation route is the acid-catalyzed hydrolytic opening of the lactone ring.

G cluster_0 Acid-Catalyzed Hydrolysis A 3-Amino-4,4-dimethyloxolan-2-one (Protonated Amine) B Protonation of Carbonyl Oxygen A->B + H+ C Activated Carbonyl Intermediate B->C D Nucleophilic Attack by Water C->D + H2O E Tetrahedral Intermediate D->E F Proton Transfer & Ring Opening E->F G 4-amino-3,3-dimethyl-5-hydroxy- pentanoic acid (Product) F->G - H+

Caption: Predicted pathway for acid-catalyzed hydrolysis.

Experimental Protocol: Forced Acidic Degradation Study

This protocol provides a robust framework for assessing the stability of 3-Amino-4,4-dimethyloxolan-2-one. It is designed to meet the principles outlined in ICH guidelines for forced degradation studies.[9]

Objective: To determine the rate of degradation and identify the primary degradation products of 3-Amino-4,4-dimethyloxolan-2-one under defined acidic stress conditions.

Materials:

  • 3-Amino-4,4-dimethyloxolan-2-one (purity >99%)

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions (for neutralization)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Class A volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter

  • HPLC-UV or HPLC-MS system

  • Thermostatically controlled oven or water bath

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 10 mg of 3-Amino-4,4-dimethyloxolan-2-one in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a 1 mg/mL stock solution in a 10 mL volumetric flask.

  • Initiation of Degradation:

    • Label three 10 mL volumetric flasks: "Test," "Control," and "T0."

    • Test Sample: Add 1 mL of the stock solution to the "Test" flask. Add 5 mL of 0.1 M HCl. Make up to the 10 mL mark with 50:50 Acetonitrile:Water. This results in a final drug concentration of 100 µg/mL in 0.05 M HCl.

    • Control Sample: Add 1 mL of the stock solution to the "Control" flask. Make up to the 10 mL mark with 50:50 Acetonitrile:Water (no acid).

    • Place the "Test" and "Control" flasks in a pre-heated oven at 60°C.

  • Timepoint Zero (T0) Analysis:

    • To the "T0" flask, add 1 mL of the stock solution and 5 mL of 0.1 M HCl.

    • Immediately neutralize the solution by adding an equimolar amount of NaOH (5 mL of 0.1 M NaOH).

    • Make up to the 10 mL mark with 50:50 Acetonitrile:Water.

    • Filter and inject into the HPLC system immediately. This sample represents 0% degradation.

  • Sampling Over Time:

    • At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw a 1 mL aliquot from the "Test" and "Control" flasks.

    • Immediately neutralize the "Test" aliquot with 0.5 mL of 0.1 M NaOH.

    • Dilute both aliquots into autosampler vials for analysis.

  • HPLC Analysis:

    • Method: A stability-indicating reverse-phase HPLC method is required.

      • Column: C18, 250 x 4.6 mm, 5 µm

      • Mobile Phase: A gradient of A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 210 nm) or MS detection.

    • Inject all T0, control, and timepoint samples.

  • Data Analysis:

    • Ensure the analytical method separates the parent peak from all degradation products (peak purity analysis is recommended).[1]

    • Calculate the percentage of 3-Amino-4,4-dimethyloxolan-2-one remaining at each time point relative to the T0 sample.

    • Plot the percentage remaining vs. time to determine the degradation kinetics.

    • Aim for a target degradation of 5-20% to ensure that the degradation products are representative.[9] If degradation is too fast or slow, adjust the acid concentration or temperature accordingly.

Experimental Workflow Diagram

G prep 1. Prepare Stock Solution (1 mg/mL) setup 2. Set up Test, Control, T0 Samples prep->setup stress 3. Place Test & Control at 60°C setup->stress t0 4. Neutralize & Analyze T0 Sample setup->t0 sample 5. Sample at Time Points (2, 4, 8, 12, 24h) stress->sample analyze 7. HPLC-UV/MS Analysis t0->analyze neutralize 6. Neutralize Test Aliquots sample->neutralize neutralize->analyze data 8. Calculate % Degradation & Identify Products analyze->data

Caption: Workflow for the forced acid degradation study.

Hypothetical Data Summary

The following table presents a hypothetical outcome for a stability study conducted at 60°C, illustrating the expected difference in stability at various pH levels.

Time (Hours)% Remaining (pH 1.0, 1M HCl)% Remaining (pH 2.0, 0.1M HCl)% Remaining (pH 4.0, Acetate Buffer)
0 100.0100.0100.0
2 88.395.199.8
4 79.190.499.6
8 62.581.799.1
12 48.973.598.7
24 23.754.097.5

Data is for illustrative purposes only and must be confirmed by experimentation.

References
  • Stability of β-lactam antibiotics in bacterial growth media. PMC - NIH. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. PharmaPhorum. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available at: [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Salt Effects on the Acid-Catalyzed Hydrolysis of γ-Butyrolactone. II. Kinetics and the Reaction Mechanism. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. bioRxiv.org. Available at: [Link]

  • β-Lactams: chemical structure, mode of action and mechanisms of resistance. SciSpace. Available at: [Link]

  • Modifying Beta Lactams for Stability? Reddit. Available at: [Link]

  • Mechanism of hydrolysis of GVL in an acidic environment. ResearchGate. Available at: [Link]

  • Draw the mechanism for the hydrolysis of γ-butyrolactone under acidic conditions. Chegg. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Propose a mechanism for the base-promoted hydrolysis of γ-butyrolactone. Pearson. Available at: [Link]

  • γ-Butyrolactone. Wikipedia. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. ResearchGate. Available at: [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Available at: [Link]

  • A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. PMC. Available at: [Link]

  • Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv. Available at: [Link]

  • Mechanisms of lactone hydrolysis in neutral and alkaline conditions. Journal of Organic Chemistry. Available at: [Link]

  • Microbial Aldonolactone Formation and Hydrolysis: Kinetic and Bioenergetic Aspects. NASA Technical Reports Server. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PMC - NIH. Available at: [Link]

  • The Stability of Dimeric D-amino Acid Oxidase from Porcine Kidney Strongly Depends on the Buffer Nature and Concentration. MDPI. Available at: [Link]

  • New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica. Available at: [Link]

  • Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel With Co-Solvent (EtOAc:Hexane). Frontiers. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Asymmetric Synthesis: Evans Auxiliaries vs. Lactam-Based Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount. Chiral auxiliaries are a cornerstone of this endeavor, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount. Chiral auxiliaries are a cornerstone of this endeavor, offering a reliable method for introducing chirality into prochiral substrates. Among the most celebrated and widely adopted are the oxazolidinone-based Evans auxiliaries. However, the field is in constant evolution, with novel auxiliaries being developed to address specific synthetic challenges, expand substrate scope, or simplify downstream manipulations. This guide provides an in-depth comparison of the well-established Evans auxiliaries with an emerging class of lactam-based chiral auxiliaries, exemplified by structures such as 3-Amino-4,4-dimethyloxolan-2-one's close structural analogs, the pyrrolidinones.

The Gold Standard: Evans Auxiliaries

Introduced by David A. Evans, oxazolidinone-based chiral auxiliaries have revolutionized asymmetric synthesis.[1][] These auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered.[1] Their efficacy stems from a combination of steric and electronic factors that create a highly ordered and predictable transition state.

Mechanism of Stereocontrol

The power of Evans auxiliaries lies in their ability to form rigid, chelated enolates.[3] The substituents at the 4- and 5-positions of the oxazolidinone ring effectively shield one face of the enolate, forcing an incoming electrophile to approach from the less hindered face. This steric control is the basis for the high diastereoselectivity observed in a wide range of reactions.

Visualizing the Reaction: Asymmetric Alkylation Workflow

Below is a generalized workflow for an asymmetric alkylation using an Evans auxiliary.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Auxiliary Cleavage Auxiliary Evans Auxiliary Acylated_Auxiliary N-Acyl Oxazolidinone Auxiliary->Acylated_Auxiliary Base (e.g., n-BuLi, DMAP) Acyl_Halide Acyl Halide/Anhydride Acyl_Halide->Acylated_Auxiliary Acylated_Auxiliary_2 N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate Enolate_2 Chelated (Z)-Enolate Acylated_Auxiliary_2->Enolate LDA or NaHMDS -78 °C Alkylated_Product Alkylated Product (High d.r.) Alkylated_Product_2 Alkylated Product Enolate_2->Alkylated_Product Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Final_Product Enantiopure Product (e.g., Acid, Alcohol, Aldehyde) Alkylated_Product_2->Final_Product LiOH/H2O2 or other cleavage reagents Recovered_Auxiliary Recovered Auxiliary Alkylated_Product_2->Recovered_Auxiliary

Sources

Comparative

A Comparative Guide to the Infrared Spectrum of 3-Amino-4,4-dimethyloxolan-2-one

Introduction 3-Amino-4,4-dimethyloxolan-2-one is a substituted γ-lactam, a structural motif of interest in medicinal chemistry and organic synthesis. The molecule incorporates a primary amine, a cyclic amide (lactam), an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-4,4-dimethyloxolan-2-one is a substituted γ-lactam, a structural motif of interest in medicinal chemistry and organic synthesis. The molecule incorporates a primary amine, a cyclic amide (lactam), and a gem-dimethyl group. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[1] For researchers in drug development, accurate spectral interpretation is paramount for structural elucidation, purity assessment, and reaction monitoring.

This guide provides an in-depth analysis of the characteristic IR absorption peaks of 3-Amino-4,4-dimethyloxolan-2-one. We will compare its spectrum with those of structurally related compounds—γ-butyrolactam and γ-butyrolactone—to highlight the spectral contributions of the key functional groups. This comparative approach, supported by detailed experimental protocols, aims to equip researchers with the expertise to confidently identify and characterize this compound and its analogues.

Methodology: Acquiring a High-Fidelity IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation.[2] For a solid sample like 3-Amino-4,4-dimethyloxolan-2-one, the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are most common. We will detail the ATR method here due to its speed and minimal sample preparation.

Experimental Protocol: ATR-FTIR Spectroscopy

The choice of ATR is strategic; it requires no sample dilution and ensures excellent particle-to-crystal contact, which is crucial for reproducible, high-quality spectra.

  • Crystal Preparation: Before analysis, meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent, such as isopropanol or acetone, and wipe dry with a soft, lint-free tissue. This step is critical to prevent cross-contamination from previous samples.[2]

  • Background Spectrum Acquisition: Record a background spectrum of the empty, clean ATR crystal. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum to yield a pure spectrum of the analyte.

  • Sample Application: Place a small amount (1-2 mg) of the solid 3-Amino-4,4-dimethyloxolan-2-one powder directly onto the center of the ATR crystal.[2]

  • Pressure Application: Lower the press arm to apply consistent pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is essential for a strong, well-defined signal.[2]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Post-Analysis Cleaning: Thoroughly clean the crystal and pressure arm tip as described in Step 1 to prepare the instrument for the next user.

Workflow for IR Spectral Analysis

The following diagram outlines the logical workflow from sample handling to final spectral interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Clean 1. Clean ATR Crystal Background 2. Acquire Background Spectrum Clean->Background Apply_Sample 3. Apply Solid Sample Background->Apply_Sample Apply_Pressure 4. Apply Pressure Apply_Sample->Apply_Pressure Acquire 5. Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Apply_Pressure->Acquire Process 6. Background Subtraction & Baseline Correction Acquire->Process Identify 7. Identify Key Functional Group Peaks Process->Identify Compare 8. Compare with Reference Spectra Identify->Compare Structure 9. Confirm Molecular Structure Compare->Structure

Caption: Workflow for obtaining and interpreting the IR spectrum of a solid sample using ATR-FTIR.

Spectral Analysis: 3-Amino-4,4-dimethyloxolan-2-one

The structure of 3-Amino-4,4-dimethyloxolan-2-one contains several key functional groups that give rise to characteristic absorption bands. The expected peaks are summarized below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3400–3250N-H Asymmetric & Symmetric StretchPrimary AmineMedium (Two Bands)
2970–2870C-H StretchAlkyl (gem-dimethyl, -CH₂-)Strong
~1745C=O Stretchγ-Lactam (Cyclic Amide)Strong
1650–1580N-H Bend (Scissoring)Primary AmineMedium to Strong
~1385 & ~1365C-H Bendgem-Dimethyl (Doublet)Medium
1250–1020C-N StretchAliphatic Amine/AmideMedium
910-665N-H WagPrimary AmineStrong, Broad

Discussion of Key Peaks:

  • N-H Stretching (3400–3250 cm⁻¹): The presence of a primary amine (-NH₂) is unequivocally identified by two distinct bands in this region.[3][4] These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. These peaks are typically sharper than the broad O-H bands from alcohols.[3]

  • C=O Stretching (~1745 cm⁻¹): The carbonyl (C=O) stretch of the lactam is one of the most intense and diagnostic peaks in the spectrum.[5] In five-membered rings (γ-lactams), ring strain shifts the C=O absorption to a higher frequency compared to acyclic amides (typically 1690–1630 cm⁻¹).[5]

  • N-H Bending (1650–1580 cm⁻¹): This absorption arises from the scissoring motion of the -NH₂ group and further confirms the presence of a primary amine.[3][6] This peak can sometimes be sharp and may appear close to the carbonyl region.[3]

  • C-H Bending (~1385 & ~1365 cm⁻¹): A characteristic feature of a gem-dimethyl group is the appearance of a doublet in this region, resulting from the symmetric and asymmetric bending vibrations of the methyl groups.

Comparative Spectral Analysis

To fully appreciate the spectral features of 3-Amino-4,4-dimethyloxolan-2-one, it is instructive to compare its spectrum with those of simpler, related molecules.

CompoundKey Structural DifferenceN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
3-Amino-4,4-dimethyloxolan-2-one Target Molecule~3400 & ~3300 (Two bands)~1745N-H Bend (~1620), gem-dimethyl bend (~1375 doublet)
γ-Butyrolactam No amino or dimethyl groups~3200 (One broad band)~1690N-A
γ-Butyrolactone Ester (lactone) instead of amide (lactam)None~1770[7]Strong C-O stretches (~1170)
Analysis of Spectral Differences
  • Lactam vs. Lactone: The most striking difference is the position of the carbonyl peak. The C=O stretch in γ-butyrolactone appears at a significantly higher wavenumber (~1770 cm⁻¹) than in the target molecule (~1745 cm⁻¹).[7] This is because the nitrogen atom in the lactam can donate its lone pair of electrons to the carbonyl carbon, reducing the double-bond character of the C=O bond and lowering its vibrational frequency. This comparison definitively distinguishes the lactam from a lactone.

  • Substituted vs. Unsubstituted Lactam: Comparing the target molecule to γ-butyrolactam reveals the influence of the substituents.

    • The N-H stretch region is dramatically different. γ-Butyrolactam, a secondary amide, shows a single, often broad, N-H stretch associated with hydrogen bonding. In contrast, 3-Amino-4,4-dimethyloxolan-2-one displays the characteristic two-band pattern of a primary amine.

    • The C=O frequency in the target molecule (~1745 cm⁻¹) is higher than in γ-butyrolactam (~1690 cm⁻¹). This is likely due to electronic effects from the adjacent amino group and potential changes in ring conformation imposed by the bulky gem-dimethyl group.

    • The target molecule's spectrum will uniquely feature the N-H bending and gem-dimethyl bending vibrations, which are absent in γ-butyrolactam.

Conclusion

The infrared spectrum of 3-Amino-4,4-dimethyloxolan-2-one is defined by a unique combination of absorption bands that, when analyzed systematically, allow for its unambiguous identification. The key diagnostic features are the dual N-H stretching peaks of the primary amine, the high-frequency C=O stretch characteristic of a γ-lactam, the N-H bending mode, and the doublet associated with the gem-dimethyl group. By comparing its spectrum to those of γ-butyrolactam and γ-butyrolactone, the specific contributions of each functional group are clearly elucidated, providing researchers with a robust framework for structural verification in a drug development setting.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. [Link]

  • Journal of Chemical Education. (2001, March 3). Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. [Link]

  • Fiveable. (2025, September 15). Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

  • PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Illinois State University. (2015, January 8). Infrared Spectroscopy. Department of Chemistry. [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Department of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. [Link]

  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam. [Link]

  • Canadian Science Publishing. (n.d.). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. [Link]

  • ResearchGate. (n.d.). Raman spectrum of γ‐butyrolactone, infrared and Raman spectra. [Link]

  • Unknown Source. (n.d.). IR Spectra of Lactams. [Link]

  • WebSpectra. (n.d.). IR Absorption Table. UCLA. [Link]

  • FooDB. (2010, April 8). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). [Link]

  • PubChem. (n.d.). Gamma-Butyrolactone. National Center for Biotechnology Information. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Vaia. (n.d.). Q62 γ-Butyrolactone (GBL) is a bio.... [Link]

  • University of Arizona. (n.d.). IR Chart. [Link]

  • Chemistry LibreTexts. (2024, March 17). 3.1: Functional Groups. [Link]

  • COCONUT. (2024, May 16). CNP0187947.1: D-(-)-Pantolactone. [Link]

  • PubChem. (n.d.). D-Pantolactone. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of Aminopantolactone

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral intermediates is a cornerstone of robust and reliable synthesis. Aminopantolactone, a critical building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral intermediates is a cornerstone of robust and reliable synthesis. Aminopantolactone, a critical building block in the synthesis of various pharmaceuticals, is no exception. Its stereochemistry can profoundly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the enantiomeric excess (ee) of aminopantolactone, grounded in scientific principles and supported by experimental data. We will delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system.

The Criticality of Enantiomeric Purity in Aminopantolactone

Aminopantolactone possesses a chiral center, leading to the existence of two enantiomers: (R)-aminopantolactone and (S)-aminopantolactone. In drug development, one enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the accurate determination of the enantiomeric excess, a measure of the purity of a single enantiomer in a mixture, is not merely a quality control metric but a critical parameter for ensuring the safety and efficacy of the final drug product.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method for determining the enantiomeric excess of aminopantolactone is a decision driven by a balance of factors including accuracy, precision, sensitivity, sample throughput, and available instrumentation. Here, we compare the three most prevalent techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

Overall Workflow for Enantiomeric Excess Validation

The process of validating the enantiomeric excess of aminopantolactone, regardless of the chosen technique, follows a structured workflow to ensure the reliability of the results.

Enantiomeric Excess Validation Workflow cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Sample Analysis & Reporting ms Method Selection (HPLC, GC, NMR) md Method Development & Optimization ms->md Based on sample properties & resources spec Specificity md->spec Proceed to Validation lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob sa Sample Analysis rob->sa Implement Validated Method dr Data Review & Calculation of ee sa->dr rep Reporting & Documentation dr->rep Chiral HPLC Workflow prep Sample Preparation (Dissolve in mobile phase) hplc HPLC System Setup (Chiral Column, Mobile Phase) prep->hplc inj Injection hplc->inj sep Enantiomeric Separation on CSP inj->sep det Detection (UV/MS) sep->det data Data Acquisition & Integration det->data calc Calculate Enantiomeric Excess (ee% = |(Area1 - Area2)| / (Area1 + Area2) * 100) data->calc Chiral GC Workflow deriv Derivatization (e.g., with TFAA) gc GC System Setup (Chiral Column, Temperature Program) deriv->gc inj Injection gc->inj sep Enantiomeric Separation on CSP inj->sep det Detection (FID/MS) sep->det data Data Acquisition & Integration det->data calc Calculate Enantiomeric Excess data->calc NMR with CSA Workflow sample_prep Sample Preparation (Dissolve sample and CSA in deuterated solvent) nmr_acq NMR Spectrum Acquisition (e.g., ¹H NMR) sample_prep->nmr_acq data_proc Data Processing (Phasing, Baseline Correction) nmr_acq->data_proc signal_id Identification of Diastereotopic Signals data_proc->signal_id integration Integration of Signal Areas signal_id->integration calc_ee Calculate Enantiomeric Excess integration->calc_ee

Comparative

The Gem-Dimethyl Advantage: 3-Amino-4,4-dimethyloxolan-2-one vs. Standard Lactone Scaffolds

[1] Executive Summary In the landscape of chiral pool synthesis, lactones are ubiquitous yet often plagued by hydrolytic instability and conformational flexibility.[1] 3-Amino-4,4-dimethyloxolan-2-one (also known as 3-am...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of chiral pool synthesis, lactones are ubiquitous yet often plagued by hydrolytic instability and conformational flexibility.[1] 3-Amino-4,4-dimethyloxolan-2-one (also known as 3-aminopantolactone) emerges as a superior scaffold compared to standard Homoserine Lactones (HSLs) or Serine-derived lactones.[2]

This guide objectively compares these scaffolds, demonstrating how the Thorpe-Ingold (gem-dimethyl) effect inherent in the pantolactone skeleton confers exceptional hydrolytic stability and rigid stereochemical control.[2] We provide actionable protocols for its synthesis from D-pantolactone and data-driven comparisons for its application in peptidomimetics and drug discovery (specifically SHP1 activators).[2]

Structural & Physicochemical Analysis[2][3]

The core differentiator between 3-Amino-4,4-dimethyloxolan-2-one and its competitors is the substitution at the C4 (


) position.[2]
The Competitors
Feature3-Amino-4,4-dimethyloxolan-2-one (ADMO)Homoserine Lactone (HSL)

-Lactone (Serine derived)
Structure 5-membered ring,

-dimethyl
5-membered ring,

-unsubstituted
4-membered ring
Origin D-Pantolactone (Vitamin B5 interm.)[2]L-Homoserine / MethionineL-Serine
Ring Strain Low (Stabilized)LowHigh (Reactive electrophile)
Hydrolysis (

)
Resistant (

)
Labile (

)
Rapid (Minutes to Hours)
Conformation Locked (Pucker fixed by Me groups)FlexibleRigid but planar
The Mechanism: Thorpe-Ingold Effect

The two methyl groups at C4 in ADMO exert the Thorpe-Ingold effect (gem-dimethyl effect).[2] Sterically, these bulky groups compress the internal bond angle at C4, forcing the ring closure and, more importantly, shielding the carbonyl carbon from nucleophilic attack (hydrolysis).[1]

  • HSL Weakness: In standard Homoserine Lactones, the carbonyl is exposed.[1] At physiological pH, hydroxide ions or water can attack the carbonyl, opening the ring to N-acylhomoserine.[1] This is a known limitation in quorum sensing studies.

  • ADMO Strength: The C4-methyls create a "steric wall," drastically reducing the rate of hydrolysis while maintaining the bioactivity of the pharmacophore.

Synthetic Utility & Accessibility[4]

While HSL is often purchased or made via fermentation, ADMO is best synthesized from the abundant chiral pool material D-(-)-Pantolactone .[2]

Diagram 1: Synthesis of 3-Amino-4,4-dimethyloxolan-2-one

The following decision tree illustrates the optimal synthetic route and the logic for selecting this scaffold over alternatives.

G cluster_0 Chiral Pool Selection cluster_1 Synthesis Logic cluster_2 Outcome Pantolactone D-Pantolactone (Cheap, Stable) Activation Step 1: OH Activation (Tf2O or MsCl) Pantolactone->Activation Gem-dimethyl protection Homoserine L-Homoserine (Fermentation) DirectCyclization Acid Catalyzed Cyclization Homoserine->DirectCyclization Displacement Step 2: Azide Displacement (NaN3, Inversion of Config) Activation->Displacement SN2 Reduction Step 3: Staudinger Reduction (PPh3, H2O) Displacement->Reduction ADMO 3-Amino-4,4-dimethyl-oxolan-2-one (Hydrolytically Stable) Reduction->ADMO HSL_Prod Homoserine Lactone (Hydrolytically Labile) DirectCyclization->HSL_Prod HSL_Prod->HSL_Prod Ring Opening (pH > 7)

Caption: Comparative synthesis showing the robust route to ADMO from Pantolactone versus the labile HSL pathway.

Experimental Protocols

Protocol A: Synthesis from D-Pantolactone

Objective: Produce 3-amino-4,4-dimethyloxolan-2-one (hydrochloride salt) with >98% ee.[2] Source: Adapted from standard Mitsunobu/Azide protocols (e.g., Molecules 2023, 28, 2488).

  • Activation (Triflation):

    • Dissolve D-pantolactone (10 mmol) in dry DCM (50 mL) at -78°C.

    • Add pyridine (1.2 eq) followed by triflic anhydride (

      
      , 1.1 eq) dropwise.[1]
      
    • Stir for 1h. Causality: Low temperature prevents ring opening or rearrangement of the strained intermediate.

  • Displacement (Azidation):

    • Add

      
       (2.0 eq) in DMF.[1] Allow to warm to room temperature.
      
    • Note: This proceeds via

      
      , inverting the stereochemistry from (R)-pantolactone to the (S)-azide (or vice versa depending on nomenclature priority).
      
  • Reduction (Staudinger):

    • Treat the crude azide with

      
       (1.1 eq) in THF/Water (10:1).[1]
      
    • Stir at RT for 12h.

    • Acidify with HCl/Dioxane to precipitate the amine hydrochloride.

  • Validation:

    • NMR: Check for loss of

      
       signal and appearance of 
      
      
      
      .
    • Melting Point: ADMO HCl is a high-melting solid, unlike the often hygroscopic HSL salts.

Protocol B: Hydrolytic Stability Challenge (Self-Validating)

Objective: Quantify the stability advantage of ADMO over HSL.

  • Preparation: Prepare 10 mM solutions of ADMO and HSL in Phosphate Buffered Saline (PBS) at pH 7.4.

  • Incubation: Incubate at 37°C.

  • Monitoring:

    • Take aliquots at t=0, 1h, 6h, 12h, 24h.

    • Analyze via HPLC (Reverse Phase, C18).[1]

    • Detection: Ring-open forms (hydroxy-acids) elute earlier than the lactones.[2]

  • Expected Result:

    • HSL: >50% degradation to N-acyl homoserine within 12-24 hours.[2]

    • ADMO: <5% degradation at 24 hours.

    • Interpretation: The gem-dimethyl group prevents the "bridging hydroxide" attack mechanism common in lactonase activity and spontaneous hydrolysis.

Performance in Drug Discovery: SHP1 Activators

A critical application of ADMO is in the development of SHP1 activators , a target for cancer therapy.[1]

Case Study: Lithocholic Acid Derivatives Researchers replaced the side chain of lithocholic acid with 3-amino-4,4-dimethyloxolan-2-one to create selective SHP1 activators.[2]

  • Role of ADMO: It acts as a bioisostere for the natural side chain but provides a rigid hydrogen-bonding motif that fits the SHP1 allosteric pocket.

  • Result: The ADMO-derivative (Compound 5az-ba) showed

    
     and >32-fold selectivity over SHP2.[2][3]
    
  • Why not HSL? The HSL analog would likely degrade in the cellular assay media (pH 7.4) before engaging the target, leading to false negatives.[1]

Diagram 2: Stability & Mechanism of Action

Stability cluster_HSL Homoserine Lactone (HSL) cluster_ADMO 3-Amino-4,4-dimethyl-oxolan-2-one HSL HSL Scaffold (No steric guard) Hydrolysis Hydroxide Attack (Fast) HSL->Hydrolysis Open Ring Open (Inactive) Hydrolysis->Open ADMO_Node ADMO Scaffold (Gem-dimethyl guard) Block Steric Blockade (Thorpe-Ingold) ADMO_Node->Block Active Intact Drug (Bioactive) Block->Active

Caption: Mechanism of stability. The gem-dimethyl group in ADMO physically blocks the trajectory of incoming nucleophiles (water/hydroxide).[2]

Summary Data Table

Parameter3-Amino-4,4-dimethyloxolan-2-oneHomoserine LactoneImplication

(pH 7.4)
> 48 Hours ~10-24 HoursADMO is suitable for long-duration bioassays.[2]
Synthetic Yield High (>85%) from PantolactoneVariable (Cyclization sensitive)ADMO is more scalable.[1]
Melting Point High (Crystalline HCl salt)Lower / HygroscopicADMO is easier to handle/purify.[1]
Cost Low (Vitamin B5 precursor)Moderate (Chiral AA precursor)ADMO is cost-effective for library synthesis.[2]

References

  • SHP1 Activator Synthesis: Molecules. 2023 , 28(6), 2488.[1][4] "Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives..." Link

  • Gem-Dimethyl Effect: Organic & Biomolecular Chemistry. 2017 , 15, 7387-7396.[2] "A computational study of the influence of methyl substituents on competitive ring closure..." Link

  • Pantolactone Sourcing: PrepChem. "Synthesis of D-pantolactone." Link

  • HSL Instability: Journal of Bacteriology. 2002 , 184(3), 806–811.[1] "N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner..." Link

Sources

Validation

X-ray diffraction data for 3-Amino-4,4-dimethyloxolan-2-one validation

An In-Depth Technical Guide to the Structural Validation of 3-Amino-4,4-dimethyloxolan-2-one: A Comparative Analysis Introduction: The Imperative for Unambiguous Structural Validation In the realm of drug discovery and s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Validation of 3-Amino-4,4-dimethyloxolan-2-one: A Comparative Analysis

Introduction: The Imperative for Unambiguous Structural Validation

In the realm of drug discovery and synthetic chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates biological activity, physical properties, and patentability. 3-Amino-4,4-dimethyloxolan-2-one, a substituted γ-butyrolactone, represents a class of heterocyclic compounds with significant potential as building blocks for novel therapeutics. The lactam/lactone motif is a privileged structure found in numerous bioactive compounds, including β-lactam antibiotics.[1][2] However, its synthesis can yield isomers or unexpected stereoisomers, making absolute structural confirmation a non-negotiable step.

This guide provides a comprehensive framework for the structural validation of 3-Amino-4,4-dimethyloxolan-2-one. As no public X-ray diffraction data currently exists for this specific molecule[3], we will proceed from first principles. We will detail a self-validating workflow that establishes the molecule's constitution, configuration, and conformation, using Single-Crystal X-ray Diffraction (SCXRD) as the definitive benchmark and comparing its output with essential complementary analytical techniques.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the unparalleled "gold standard" for determining the three-dimensional structure of a molecule in its crystalline form.[4] It provides accurate and precise measurements of atomic positions, bond lengths, and bond angles, which no other single technique can replicate.[5] This method moves beyond mere connectivity to reveal the absolute configuration of chiral centers and the preferred conformation of the molecule in the solid state.

Causality of Method: Why SCXRD is Definitive

The power of SCXRD lies in its ability to directly map electron density. When a highly ordered single crystal is irradiated with X-rays, the electrons of the constituent atoms diffract the X-rays in a specific, measurable pattern. This diffraction pattern is mathematically deconstructed to generate a three-dimensional map of the electron density within the crystal's unit cell. By fitting known atomic scattering factors into this map, a precise model of the molecule can be built, resolving all atomic positions, including, in high-resolution datasets, those of hydrogen atoms.

Experimental Protocol: A Pathway to the Crystal Structure of 3-Amino-4,4-dimethyloxolan-2-one

This protocol outlines the necessary steps to achieve a publication-quality crystal structure.

Step 1: Crystallization (The Critical Bottleneck) The most challenging step is often growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[6] For a novel compound like 3-Amino-4,4-dimethyloxolan-2-one, a systematic screening approach is required.

  • Material Purification: Begin with the highest purity material (>99%), as impurities can inhibit crystal nucleation and growth.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane, water). The ideal solvent is one in which the compound is sparingly soluble.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks in a loosely capped vial.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent (the "drop"). Place this drop in a sealed chamber containing a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or subsequently, to 4°C.

Step 2: Data Collection

  • Crystal Mounting: Using a micromanipulator and a microscope, select a well-formed, clear crystal and mount it on a cryoloop. Flash-cool the crystal in a stream of liquid nitrogen (100 K) to prevent radiation damage during data collection.

  • Diffractometer Setup: Mount the crystal on a goniometer head in a modern X-ray diffractometer.

  • Data Acquisition: Collect a series of diffraction images as the crystal is rotated in the X-ray beam. Modern detectors can collect a full dataset in a matter of hours.

Step 3: Structure Solution and Refinement

  • Data Processing: Integrate the raw diffraction images to determine the unit cell parameters and the intensities of each reflection.

  • Structure Solution: Use direct methods, such as those implemented in software like SHELXS, to solve the "phase problem" and generate an initial electron density map.[7]

  • Model Building and Refinement: Fit the atoms of 3-Amino-4,4-dimethyloxolan-2-one into the electron density map. Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares techniques (e.g., with SHELXL) until the model converges and key quality indicators (R-factors) are minimized.[7]

Comparative Analysis: A Multi-Technique, Self-Validating Workflow

While SCXRD is the ultimate arbiter of 3D structure, it is not performed in a vacuum. A robust validation workflow employs complementary techniques to build a complete and trustworthy picture of the molecule. This is especially critical if suitable single crystals cannot be obtained.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight Purification->MS Is the mass correct? PXRD Powder XRD (PXRD) Bulk Purity & Polymorph ID Purification->PXRD Compare experimental pattern NMR NMR Spectroscopy (1H, 13C, COSY) Confirms Constitution & Connectivity MS->NMR Is the formula correct? Crystallization Crystallization Screening NMR->Crystallization Is the connectivity correct? SCXRD Single-Crystal XRD Definitive 3D Structure (Absolute Stereochemistry) Crystallization->SCXRD Large Crystals? MicroED Microcrystal Electron Diffraction (MicroED) Alternative for Nanocrystals Crystallization->MicroED Nanocrystals? SCXRD->PXRD Calculate PXRD pattern

Caption: A self-validating workflow for structural elucidation.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight and elemental formula. This is the first and fastest check after synthesis.

  • Experimental Data: High-Resolution Mass Spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]+, which for C6H11NO2 is 130.08626 Da.[3] Fragmentation patterns observed in tandem MS/MS experiments can provide initial structural clues.[8][9]

  • Comparison to XRD: MS confirms what it is in terms of mass, while XRD confirms how it's arranged in 3D space.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To determine the molecular constitution—the specific connectivity of atoms. It is the primary tool for structural analysis in solution.[10]

  • Experimental Data:

    • ¹H NMR: Should reveal the number of unique protons and their local environments (chemical shift, integration, and splitting patterns). For 3-Amino-4,4-dimethyloxolan-2-one, one would expect to see signals for the two methyl groups, the CH-NH2 proton, and the CH2 group of the lactone ring.

    • ¹³C NMR: Will show signals for each unique carbon atom, confirming the carbon backbone.

    • 2D NMR (e.g., COSY, HSQC): These experiments definitively establish which protons are coupled to each other and which protons are attached to which carbons, allowing for an unambiguous assembly of the molecular skeleton.

  • Comparison to XRD: NMR provides the definitive structure in solution, while XRD provides the definitive structure in the solid state. The two should be consistent. Any significant conformational differences between the solution and solid-state structures are, in themselves, important findings.

Microcrystal Electron Diffraction (MicroED)
  • Purpose: A powerful emerging technique for determining high-resolution structures from nanocrystals that are a billionth of the size typically required for SCXRD.[11]

  • Causality of Method: MicroED uses an electron beam instead of an X-ray beam.[6] Electrons interact much more strongly with matter, allowing diffraction data to be collected from extremely small crystals.[4] The technique is often performed on a cryo-transmission electron microscope (cryo-TEM).

  • Comparison to XRD: MicroED is a direct alternative to SCXRD when crystallization yields only very small crystals. It can provide the same level of structural detail, making it a transformative tool in synthetic chemistry and drug discovery.[6]

Powder X-ray Diffraction (PXRD)
  • Purpose: To analyze a bulk, polycrystalline sample. Its primary uses are to "fingerprint" a specific crystalline solid form (polymorph), assess bulk sample purity, and identify components in a mixture.[12][13]

  • Experimental Data: PXRD produces a 1D diffractogram (intensity vs. 2θ angle). This pattern is unique to a specific crystal lattice.

  • Comparison to XRD: A PXRD pattern can be computationally predicted from a solved single-crystal structure. Comparing this calculated pattern to the experimental PXRD pattern of the bulk synthetic material confirms that the single crystal is representative of the entire batch. PXRD alone cannot be used to determine the structure of a novel compound from first principles.

Data Summary and Comparison

The following tables summarize the expected data and comparative value of each technique for the validation of 3-Amino-4,4-dimethyloxolan-2-one.

Table 1: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample TypeDestructive?Key AdvantageKey Limitation
SCXRD Definitive 3D structure, absolute stereochemistry, bond lengths/anglesSingle CrystalNoUnambiguous 3D structural determinationRequires high-quality single crystals
MicroED Same as SCXRDNanocrystalsYes (beam sensitive)Solves structures from tiny crystals[11]Requires specialized electron microscope
NMR Atomic connectivity, solution-state conformationSolution or SolidNoGold standard for structure in solutionDoes not directly provide 3D spatial coordinates
MS Molecular weight, elemental formulaSolution or SolidYes (inlet dependent)High sensitivity, confirms MWProvides no direct stereochemical information
PXRD Crystalline fingerprint, polymorph identification, bulk purityPowderNoFast analysis of bulk materialCannot solve novel structures de novo[12]

Table 2: Hypothetical SCXRD Data for 3-Amino-4,4-dimethyloxolan-2-one

ParameterExample ValueSignificance
Formula C₆H₁₁NO₂Confirmed by refinement.
Molecular Weight 129.16 g/mol Matches expected value.
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁2₁2₁Describes the symmetry within the unit cell; indicates a chiral molecule.
a, b, c (Å) 8.1, 9.5, 10.2Dimensions of the unit cell.
α, β, γ (°) 90, 90, 90Angles of the unit cell.
Z 4Number of molecules in the unit cell.
R₁ (I > 2σ(I)) < 0.05A key measure of the agreement between the model and the data (lower is better).
wR₂ (all data) < 0.15Another measure of refinement quality (lower is better).
Flack Parameter ~0.0(1)Confirms the absolute stereochemistry of the chiral center at C3.

Conclusion

The structural validation of a novel molecule such as 3-Amino-4,4-dimethyloxolan-2-one is not a single experiment but a multi-faceted, self-validating investigation. While Mass Spectrometry confirms the mass and NMR spectroscopy deciphers the atomic connectivity in solution, only a diffraction method can provide the definitive, unambiguous three-dimensional structure. Single-Crystal X-ray Diffraction remains the gold standard for this purpose. However, in cases where crystallization is challenging, the advent of Microcrystal Electron Diffraction provides a powerful and direct alternative. This integrated workflow, leveraging the strengths of each technique, ensures the highest level of scientific integrity and provides the foundational certainty required for further research and development.

References

  • News-Medical. (2018, November 9). Researchers develop powerful method to solve structures of small molecules. [Link]

  • Gruene, T., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances. [Link]

  • Kelly, J. A., et al. (1994). Crystallographic Mapping of Beta-Lactams Bound to a D-alanyl-D-alanine Peptidase Target Enzyme. Journal of Molecular Biology. [Link]

  • Creative Biostructure. (2025, March 6). SCXRD vs MicroED Comparison for Crystallography Research. [Link]

  • Blank, I., et al. (1997). Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H). Journal of Agricultural and Food Chemistry. [Link]

  • Kim, J. Y., et al. (2011). Crystallization and preliminary X-ray crystallographic analysis of CTX-M-15, an extended-spectrum β-lactamase conferring worldwide emerging antibiotic resistance. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • American Pharmaceutical Review. (2012, January 1). Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. [Link]

  • Juaristi, E., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]

  • Czub, M. P., et al. (2026, January 13). Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins. Molecules. [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry fragment ions yielding three amino acid.... [Link]

  • PubChem. 3-amino-4,4-dimethyloxolan-2-one hydrochloride. [Link]

  • da Silva, A. C. M., et al. (2018). Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. Anais da Academia Brasileira de Ciências. [Link]

  • Read, R. J., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Zhang, X., et al. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules. [Link]

  • Majerz, I., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules. [Link]

  • Kappe, C. O., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Heterocycles. [Link]

  • Bygate, E. A., et al. (2005). X-ray powder diffraction patterns for certain beta-lactam, tetracycline and macrolide antibiotic drugs. Powder Diffraction. [Link]

  • Wang, C., et al. (2022). Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. Inorganic Chemistry. [Link]

  • MDPI. (2023, March 8). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. [Link]

  • COCONUT. (2024, May 16). CNP0187947.1: D-(-)-Pantolactone. [Link]

  • ResearchGate. (2025, August 9). Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. [Link]

  • ICDD. How to Analyze Drugs Using X-ray Diffraction. [Link]

  • Santos, L. S., et al. (2024, December 12). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. Journal of Mass Spectrometry. [Link]

  • Brinson, R. G., et al. (2019). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Journal of Pharmaceutical Sciences. [Link]

  • Ilaš, J., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. [Link]

  • Li, Y., et al. (2016). Identification of 3′,4′-Dimethoxy Flavonol-3-β-d-Glucopyranoside Metabolites in Rats by Liquid Chromatography-Electrospray Ionization Ion Trap Mass Spectrometry. Molecules. [Link]

  • Zhang, W. & Chen, Y.-T. (2009). 4-(4-Diethylamino-2-hydroxybenzylideneammonio)-3-methylbenzenesulfonate dihydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • RCSB PDB. (2001, January 8). 3AN Ligand Summary Page. [Link]

  • SpectraBase. 3'-Amino-4'-methoxyacetophenone. [Link]

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Safety & Regulatory Compliance

Safety

3-Amino-4,4-dimethyloxolan-2-one proper disposal procedures

Executive Summary & Chemical Profile As researchers, we often treat intermediates like 3-Amino-4,4-dimethyloxolan-2-one (also known as -amino-pantolactone) as generic organic waste.[1][2][3] This is a procedural error. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

As researchers, we often treat intermediates like 3-Amino-4,4-dimethyloxolan-2-one (also known as


-amino-pantolactone) as generic organic waste.[1][2][3] This is a procedural error. This compound possesses a dual-functional nature—a basic primary amine and a hydrolytically sensitive lactone ring—that dictates a specific disposal logic to prevent unexpected exothermic events in waste containers.[2][3]

This guide moves beyond the Safety Data Sheet (SDS) to provide an operational blueprint for the safe sequestration and disposal of this pharmaceutical building block.

Physicochemical & Hazard Profile
PropertyDescriptionOperational Implication
Functional Groups Primary Amine (

), Lactone Ring
Dual Reactivity: Acts as a base; ring can open in strong acid/base.[1][2][3]
pH Nature Alkaline / BasicSegregation: Must NEVER be mixed with acid waste streams.[2][3]
Physical State Solid (typically) or Viscous Liquid (if impure)Requires dissolution for liquid waste streams or solid packing.[2][3]
Stability Hygroscopic; Hydrolytically unstableKeep dry.[2][3] Moisture leads to ring-opening (formation of amino acids).[1][2][3]
RCRA Status Unlisted (Generator Knowledge applies)Likely D001 (Ignitable) or D002 (Corrosive) depending on formulation.[2][3]

Pre-Disposal Stabilization & Segregation

The Core Directive: The primary risk with 3-Amino-4,4-dimethyloxolan-2-one is incompatible mixing .[1][2][3]

  • Risk: Mixing this amine with acid waste (e.g., waste H₂SO₄ or HCl) generates immediate heat (exothermic neutralization) and can pressurize waste drums.

  • Risk: Mixing with strong oxidizers can lead to rapid decomposition.[2][3]

Segregation Logic (The "Do Not Mix" List)
  • NO Acids: Violent neutralization.[2][3]

  • NO Acyl Chlorides/Anhydrides: Rapid amide formation (exothermic).[2][3]

  • NO Heavy Metal Oxidizers: Potential for complexation or oxidation.[2][3]

Waste Stream Decision Matrix (Visualized)

The following diagram illustrates the decision logic for segregating this specific compound.

WasteSegregation Start Waste: 3-Amino-4,4-dimethyloxolan-2-one StateCheck Physical State? Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPath Solid / Powder StateCheck->SolidPath pHCheck Check pH / Co-solvents LiquidPath->pHCheck SolidPack Solid Waste Drum (Double Bagged) SolidPath->SolidPack AcidStream Acid Waste Stream (pH < 4) pHCheck->AcidStream Avoid BaseStream Basic/Organic Stream (Amine Compatible) pHCheck->BaseStream Correct Reaction HAZARD: Exothermic Reaction DO NOT MIX AcidStream->Reaction Destruction Final Disposal: High Temp Incineration BaseStream->Destruction SolidPack->Destruction

Figure 1: Segregation logic flow ensuring the amine intermediate is diverted away from acidic waste streams to prevent exothermic incidents.[1][2][3]

Step-by-Step Disposal Protocol

This protocol assumes the generator is a standard research laboratory operating under EPA (RCRA) or equivalent international guidelines.[3]

Phase 1: Assessment & Classification
  • Step 1.1: Confirm the purity. If the material is in solution, identify the solvent.

    • Note: If dissolved in a flammable solvent (Ethanol, Ethyl Acetate), the waste code D001 (Ignitable) applies.

  • Step 1.2: Check pH.[2][3] If pH > 12.5, the waste code D002 (Corrosive) applies.[4]

Phase 2: Packaging (The "Lab Pack" Approach)
  • Step 2.1 (Solids):

    • Place the solid 3-Amino-4,4-dimethyloxolan-2-one into a screw-top jar (glass or HDPE).

    • Tape the lid to prevent loosening due to vibration.[2][3]

    • Place this jar into a secondary clear plastic zip-lock bag (double containment).

  • Step 2.2 (Liquids):

    • Pour into the Basic/Organic waste carboy.

    • CRITICAL: Ensure the carboy is labeled "Basic" or "Alkaline."[2][3]

    • Leave 10% headspace in the container to allow for expansion.[2][3]

Phase 3: Labeling

Use a hazardous waste tag with the following specificity. Do not use generic names.

  • Chemical Name: 3-Amino-4,4-dimethyloxolan-2-one (Solution or Solid)[1][2][3]

  • Hazards: Irritant, Combustible (if applicable), Corrosive (if pH high).

  • Constituents: List any solvents present (e.g., "5% Amine in Ethanol").

Phase 4: Final Handoff
  • Transfer to the facility's Hazardous Waste Storage Area (90-day or 180-day storage).[1][2][3]

  • Disposal Method: The only acceptable final fate is High-Temperature Incineration (with scrubber for nitrogen oxides).[1][2][3] Landfill is not recommended for bioactive pharmaceutical intermediates.[2][3]

Emergency Procedures (Spill Response)

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: Amines can cause respiratory sensitization.[2][3]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Neutralization (The "Dry" Method):

    • Do NOT use water immediately (spreads the chemical).[2][3]

    • Cover the spill with a dry absorbent (Vermiculite or Clay).[2][3][5]

    • Optional: If available, use a specific "Base Neutralizer" (citric acid based) slowly to neutralize the alkalinity before sweeping.

  • Collection: Sweep into a disposable container. Label as "Hazardous Waste - Debris (Amine)."[1][2][3]

  • Decontamination: Wash the surface with a mild soap solution; do not use bleach (potential reaction with amines).[2][3]

References

  • PubChem. (n.d.).[2][3] D-Pantolactone (Related Structure & Properties).[1][2][3] National Library of Medicine.[2][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3] Retrieved from [Link]

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